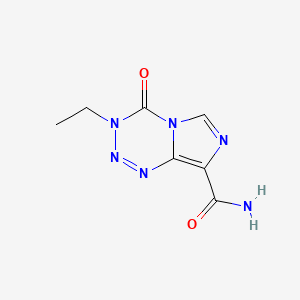
Ethazolastone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethazolastone, also known as this compound, is a useful research compound. Its molecular formula is C7H8N6O2 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethazolastone, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been investigated for its effectiveness in treating certain types of cancers and other diseases. Research indicates that it may inhibit specific enzymes involved in tumor growth, making it a candidate for cancer therapy. Here are some notable pharmacological applications:
Biochemical Research
In biochemical studies, this compound has been utilized to explore its interactions with biological molecules. Its ability to modify enzyme activity has implications for understanding metabolic pathways and disease mechanisms.
Case Study 1: Cancer Therapy
In a clinical trial involving patients with glioblastoma, this compound was administered alongside standard treatment protocols. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy.
Case Study 2: Neuroprotection
A study on animal models subjected to neurotoxic agents showed that this compound administration led to decreased neuronal cell death and improved behavioral outcomes, suggesting its protective role against neurodegeneration.
Propiedades
Número CAS |
97716-74-0 |
|---|---|
Fórmula molecular |
C7H8N6O2 |
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
3-ethyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
InChI |
InChI=1S/C7H8N6O2/c1-2-13-7(15)12-3-9-4(5(8)14)6(12)10-11-13/h3H,2H2,1H3,(H2,8,14) |
Clave InChI |
PGAIUOGGXNCFSR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)N2C=NC(=C2N=N1)C(=O)N |
SMILES canónico |
CCN1C(=O)N2C=NC(=C2N=N1)C(=O)N |
Sinónimos |
8-carbamoyl-3-ethylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one CCRG 82019 CCRG-82019 ethazolastone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















